

Technical Guide: Reactivity & Applications of N,N',2-Trimethyl-1,3-propanediamine

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Compound of Interest

Compound Name: *N,N',2-Trimethyl-1,3-propanediamine*

Cat. No.: B14007058

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Executive Summary & Structural Analysis

N,N',2-Trimethyl-1,3-propanediamine (hereafter TMPDA-Iso) represents a specialized class of hindered aliphatic diamines. Unlike its primary amine counterparts, TMPDA-Iso features two secondary amine groups flanking a beta-branched carbon backbone. This structural architecture imparts unique steric and electronic properties that distinguish it from standard curing agents or ligand precursors like N,N'-dimethyl-1,3-propanediamine (DMAPA derivatives).

Structural Identity

- IUPAC Name:

-Dimethyl-2-methylpropane-1,3-diamine
- Molecular Formula:
- Key Structural Motif:
- Stereochemistry: The molecule possesses a plane of symmetry (achiral) in its favored conformation but can adopt chiral twisted conformations upon binding.

Physicochemical Baseline

Property	Value (Approx.)	Mechanistic Implication
Amine Type	Secondary ()	Increased nucleophilicity vs. primary; reduced H-bonding donor capacity.
pKa (estimated)	~10.2 (N1), ~8.4 (N2)	High basicity; rapid protonation in physiological media.
Steric Bulk	Moderate (C2-Methyl + N-Methyls)	Thorpe-Ingold Effect: The C2-methyl group pre-organizes the backbone, favoring cyclization and bidentate chelation.
Boiling Point	~140-145 °C	Suitable for liquid-phase reactions without high-pressure equipment.

Core Reactivity Profile

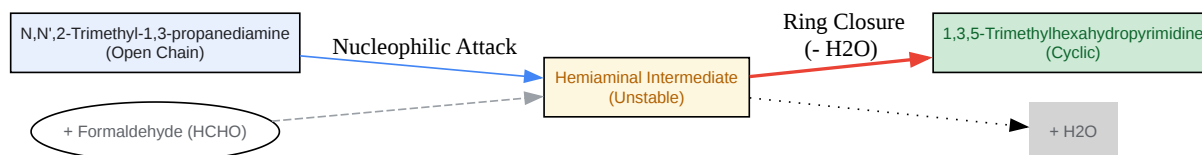
The reactivity of TMPDA-Iso is dominated by the interplay between the nucleophilicity of the secondary amines and the steric gating provided by the C2-methyl group.

Cyclization: Hexahydropyrimidine Formation

The most definitive reaction for this class of 1,3-diamines is the condensation with aldehydes, particularly formaldehyde, to form hexahydropyrimidines.

- Mechanism: Double Mannich-type condensation.
- Product: 1,3,5-Trimethylhexahydropyrimidine.
- Significance: This reaction proceeds rapidly due to the gem-dimethyl-like effect of the C2-methyl group, which compresses the N-C-C bond angle, bringing the two nitrogen atoms closer together (distance reduction).

DOT Diagram: Cyclization Pathway



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Caption: Reaction pathway for the synthesis of hexahydropyrimidines, favored by the C2-methyl steric compression.

Epoxy Curing & Polymerization

In polymer chemistry, TMPDA-Iso acts as a latent curing agent.

- **Reactivity:** The secondary amines react with oxirane rings (epoxides) to form tertiary amines.
- **Latency:** The N-methyl groups significantly increase steric hindrance compared to primary amines. This results in a longer "pot life" (working time) at room temperature, with rapid curing activation upon heating.
- **Crosslinking:** Because it has only two active hydrogens (one per nitrogen), it acts primarily as a chain extender rather than a highly cross-linked network former, unless used in conjunction with higher-functionality amines.

Metal Coordination (Chelation)

The molecule acts as a bidentate ligand (

type).

- **Bite Angle:** The 1,3-propyl backbone typically forms a 6-membered chelate ring upon binding to metals (e.g., Cu(II), Ni(II), Pt(II)).
- **Conformational Lock:** The C2-methyl group forces the chelate ring into a specific chair conformation to minimize 1,3-diaxial interactions. This makes TMPDA-Iso a useful ligand for

stereoselective catalysis.

Experimental Protocols

Protocol A: Synthesis of 1,3,5-Trimethylhexahydropyrimidine

Objective: Conversion of TMPDA-Iso into a heterocyclic precursor for pharmaceutical intermediates.

- Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer.
- Reagents:
 - TMPDA-Iso (10.0 mmol, 1.0 eq)
 - Formaldehyde (37% aq. solution, 10.5 mmol, 1.05 eq)
 - Solvent: Methanol (50 mL)
- Procedure:
 - Dissolve TMPDA-Iso in methanol and cool to 0°C.
 - Add Formaldehyde dropwise over 20 minutes. Note: Exothermic reaction.
 - Allow to warm to Room Temperature (RT) and stir for 2 hours.
 - Validation: Monitor by TLC (alumina plates) or NMR. Disappearance of the aldehyde proton signal indicates completion.
 - Workup: Remove solvent under reduced pressure.^[1] The product is typically an oil that can be distilled or used directly.

Protocol B: Latent Epoxy Curing Test

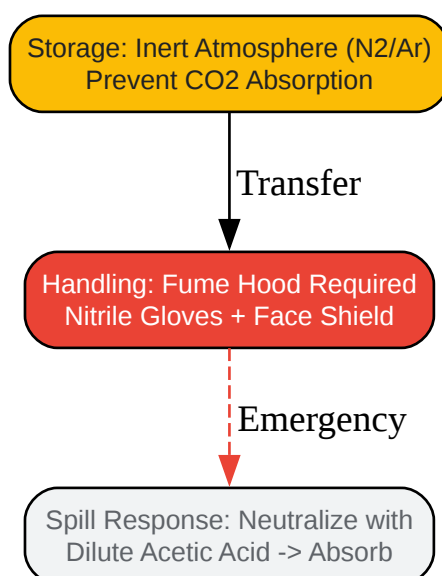
Objective: Evaluate pot-life extension.

- Mixing: Mix TMPDA-Iso stoichiometrically (1 amine H eq : 1 epoxide eq) with a standard DGEBA epoxy resin (e.g., Epon 828).
- Observation: Measure viscosity increase at 25°C over time.
 - Expected Result: Viscosity remains stable for >4 hours (compared to <30 mins for primary diamines).
- Cure: Heat to 120°C for 2 hours to achieve full crosslinking.

Safety & Handling (E-E-A-T)

- Corrosivity: Like all low-molecular-weight aliphatic amines, TMPDA-Iso is caustic. It causes severe skin burns and eye damage.
- Vapor Hazard: High vapor pressure implies inhalation risks. Always handle in a fume hood.
- Storage: Store under nitrogen or argon. Secondary amines can absorb from the air to form carbamate salts (white crust), deactivating the material.

DOT Diagram: Safety & Handling Workflow



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Caption: Critical safety workflow for handling corrosive aliphatic amines.

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